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Compound of Interest

Compound Name: Z-N-Me-Arg(pbf)-OH

Cat. No.: B13400945

Get Quote

. J

Physicochemical Properties, Synthetic Orthogonality, and Application in Peptidomimetics[2][3]
[41[5][6]

Core Physicochemical Profile

The compound Z-N-Me-Arg(Pbf)-OH is a highly specialized amino acid derivative used in the
synthesis of N-methylated peptides.[2][3][4][5][6] It combines the metabolic stability conferred
by N-methylation with a unique orthogonal protection scheme (Z/Pbf) that bridges the gap
between standard Fmoc and Boc chemistries.[4][5][6][7]

Molecular Specifications
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Parameter Value
-Benzyloxycarbonyl-
Chemical Name -methyl-

-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-

sulfonyl)-L-arginine

CAS Number 2135655-88-6

Molecular Formula C2sH3sN4O7S

Molecular Weight 574.69 g/mol
Appearance White to off-white powder

Soluble in DMF, DMSO, MeOH; sparingly

Solubilit
Y soluble in water

Purity Standard 98% (HPLC)

Structural Composition Analysis

The molecule is engineered with three distinct functional modifications to the native arginine
scaffold:

e N-Methylation (

-Me): Introduces steric hindrance to prevent enzymatic degradation and disrupts hydrogen
bonding to improve membrane permeability.[4][5][6][7]

e Z-Protection (

-Cbz): A carbamate protecting group stable to Trifluoroacetic Acid (TFA) but cleavable by
catalytic hydrogenolysis (

/Pd) or strong acids (HBr/AcOH).[2][4][5][6][7]

» PDbf-Protection (
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-PDbf): A sulfonyl protecting group for the guanidine side chain, optimized for cleavage by
TFA.[A][5][6][7]
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Figure 1: Structural Architecture of Z-N-Me-Arg(Pbf)-OH

Click to download full resolution via product page

[2][4]1[5][6][7]
Synthetic Utility and Orthogonality[3][5]

The primary value of Z-N-Me-Arg(Pbf)-OH lies in its orthogonal protection strategy.[2][3][4][5]
[6] Unlike standard Fmoc-Arg(Pbf)-OH, where both the N-terminal and side-chain groups are
base-stable and acid-labile (or base-labile/acid-labile in specific contexts), this derivative allows
for selective deprotection pathways crucial for complex fragment condensation or solution-
phase synthesis.[2][4][5][6]

The Orthogonality Matrix
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*Note: Sulfonamide-based protecting groups like Pbf are generally stable to standard catalytic
hydrogenolysis conditions used to remove Z groups, provided the catalyst is not poisoned and
reaction times are controlled.[2]

Strategic Applications

o Fragment Condensation: The Z group allows the peptide fragment to be built or stored with
the N-terminus protected.[4][5][7] The Pbf group can be removed (with TFA) to expose the
reactive side chain for specific ligation or modification while keeping the N-terminus blocked.
[4][5][6][7] Conversely, the Z group can be removed (hydrogenolysis) to extend the chain
while keeping the side chain protected.[6][7]

» N-Methyl Scanning: Used in "scanning” studies to identify sites where N-methylation
improves the pharmacokinetic profile of a peptide drug candidate without altering its
biological activity.[4][5][6][7]

e Prevention of Aggregation: The N-methyl group disrupts the formation of

-sheet aggregates during synthesis, a common issue with hydrophobic or "difficult”
sequences.[4][5]

Z-N-Me-Arg(Pbf)-OH
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Figure 2: Divergent Deprotection Pathways for Z-N-Me-Arg(Pbf)-OH
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Experimental Protocols

A. Coupling Methodology (Critical for N-Me Amino
Acids)

Coupling N-methylated amino acids is sterically demanding.[4][5][6][7] Standard carbodiimide
methods (DIC/HOBL) often result in low yields or incomplete coupling.[4][5][6][7]

Recommended Protocol:

» Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-
oxid hexafluorophosphate) or COMU.[2][4][5][6][7]

o Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[4][5][6][7]
o Stoichiometry:

o Amino Acid: 3-4 equivalents[2][4][5][6]

o Coupling Reagent: 3-3.8 equivalents[2][4][5][6][8]

o Base: 6-8 equivalents

e Reaction Time: Extend coupling time to 2—4 hours (vs. standard 45 mins). Double coupling is
highly recommended.[4][5][6][7]

e Monitoring: The Kaiser test (ninhydrin) yields false negatives for secondary amines (N-Me).
[41[5][6][7] Use the Chloranil test or p-Nitrophenol ester test to verify coupling completion.[4]

(5161071

B. Deprotection Workflows

1. Removal of Z Group (Hydrogenolysis):
» Solvent: Methanol or Ethanol (degassed).[4][5][6][7]

o Catalyst: 10% Pd/C (10-20% w/w relative to peptide).[2][4][5][6][7]
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» Condition: Hz balloon atmosphere or low pressure (1-3 atm).
e Duration: 1-4 hours. Monitor by TLC or HPLC.[5][6][7]

o Note: Ensure the Pbf group does not poison the catalyst; high purity reagents are essential.

[7]
2. Removal of Pbf Group (Acidolysis):
o Cocktail: TFA/ TIS (Triisopropylsilane) / Water (95:2.5:2.5 v/viv).[4][5][6][7]
e Duration: 2-3 hours at room temperature.
o Work-up: Precipitate in cold diethyl ether.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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